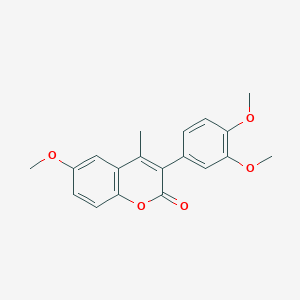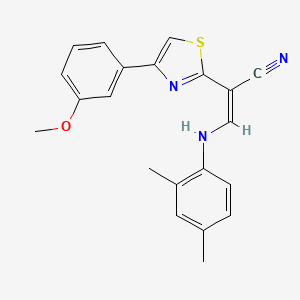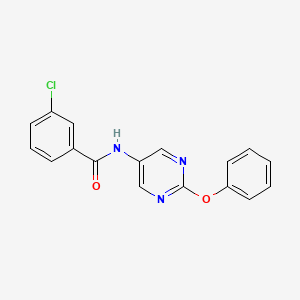
N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide” is a complex organic compound. It likely contains a benzodioxole group (a benzene ring fused with a 1,3-dioxole) and a carboxamide group (a carbonyl group attached to an amine), with a phenoxyethyl group attached .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between phenols and ethylene oxide at high temperatures and pressures .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, NMR, and IR spectroscopy .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on its functional groups. For example, the carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, similar compounds have been described as colorless liquids with a pleasant odor .Wissenschaftliche Forschungsanwendungen
Polymer Science and Smart Hydrogels
PEBC derivatives have been incorporated into smart hydrogels due to their responsiveness to external stimuli (e.g., temperature, pH). These hydrogels find applications in drug delivery, tissue engineering, and wound healing. For instance, combining PEBC with acrylamide results in robust hydrogels with tunable properties .
Coordination Chemistry and Metal Complexes
PEBC can coordinate with transition metals to form metal complexes. These complexes find applications in catalysis, luminescence, and magnetic materials. For instance, Mn(II), Fe(II), Cu(II), and other metal complexes with PEBC derivatives have been studied .
Wirkmechanismus
Target of Action
N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide is a complex compound that has been synthesized as a novel anti-TB agent It’s worth noting that similar compounds, such as phenoxyethanol, have demonstrated antimicrobial properties and are effective against certain strains of bacteria .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their growth or function . More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
For instance, phenoxyethanol has been used as a preservative and has shown to inactivate bacteria and several types of yeast
Pharmacokinetics
Similar compounds, such as 2-phenoxyethanol, have been studied for their pharmacokinetic properties . More research is needed to understand the ADME properties of N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide and their impact on its bioavailability.
Result of Action
It’s known that similar compounds have demonstrated antimicrobial properties . More research is needed to fully understand the specific molecular and cellular effects of this compound’s action.
Action Environment
It’s known that similar compounds, such as phenoxyethanol, are used in various types of formulations and are chemically stable
Eigenschaften
IUPAC Name |
N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-16(12-6-7-14-15(10-12)21-11-20-14)17-8-9-19-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJFWCJPGGMXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2446347.png)


![Methyl 3-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2446355.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2446357.png)
![N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B2446359.png)


![2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2446362.png)
